2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide
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Overview
Description
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide.
4-(trifluoromethyl)pyridine: Lacks the chloro group but shares the trifluoromethyl substitution.
N-(4-(trifluoromethyl)pyridin-2-yl)acetamide: Similar structure but without the chloro group.
Uniqueness
This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1394832-70-2 |
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Molecular Formula |
C8H6ClF3N2O |
Molecular Weight |
238.6 |
Purity |
95 |
Origin of Product |
United States |
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